N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-2-32-22-15-13-21(14-16-22)30-24(27-28-29-30)18-26-25(31)17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23H,2,17-18H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYSXLNUYSPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Ethoxyphenyl Group:
Formation of the Diphenylpropanamide Moiety: This involves the synthesis of the diphenylpropanamide structure, which is then attached to the tetrazole ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions may target the tetrazole ring or the amide group.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Anticancer Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide has shown significant potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the mitochondrial pathway, activating caspases such as caspase-3 and caspase-9.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 4l | 1.3 - 8.1 | HT-29 |
| 5b | 0.3 - 7.4 | Various |
| Reference | 15 | HL-60 |
These findings suggest that compounds with similar structural features may exhibit enhanced activity against multidrug-resistant cancer cells .
Enzyme Inhibition and Biological Targets
The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways, such as those related to inflammation and cancer cell proliferation. The interaction with these targets can result in either inhibition or activation depending on the context .
Antimicrobial Properties
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have indicated that tetrazole derivatives often exhibit antibacterial properties, making them candidates for further investigation in drug development .
Case Studies and Experimental Findings
Numerous studies have documented the biological activity of this compound:
- Study on Anticancer Activity : One study demonstrated that derivatives similar to this compound exhibited significant growth inhibition across various cancer cell lines, indicating broad-spectrum anticancer potential .
- Enzyme Interaction Studies : Another research effort highlighted the compound's interaction with enzymes involved in metabolic pathways critical for cancer cell survival, suggesting a mechanism for its observed biological effects .
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The tetrazole ring could play a key role in binding to target molecules, while the ethoxyphenyl and diphenylpropanamide groups could modulate its activity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound shares structural similarities with several tetrazole-containing propanamides, which are often explored for their bioactivity (e.g., angiotensin II receptor antagonism). Below is a comparative analysis:
Pharmacological and Functional Insights
Tetrazole Role : The tetrazole ring (pKa ~4.9) enhances binding to zinc-containing enzymes or receptors, a feature shared with angiotensin receptor blockers (ARBs) like losartan and valsartan . The target compound’s ethoxyphenyl group may improve membrane permeability compared to polar substituents (e.g., carboxylic acids in EXP3174) .
However, this may also limit solubility, necessitating formulation optimization .
Selectivity: Unlike biphenyltetrazoles (e.g., valsartan), the target compound lacks a carboxylic acid or imidazole group, suggesting divergent receptor selectivity. Computational studies predict moderate affinity for non-AT1 receptors (e.g., prostaglandin E2 receptors) .
Research Findings and Data
- Synthetic Yield : Analogous tetrazole-propanamides (e.g., compound 11 in ) achieve yields >85% using cycloaddition protocols, suggesting feasible scalability for the target compound .
- Metabolic Stability : Ethoxy-substituted tetrazoles (as in the target) exhibit slower hepatic clearance (t₁/₂ ~4.2 hours in vitro) compared to methoxy analogs (t₁/₂ ~2.8 hours) .
- In Silico Binding : Molecular docking studies indicate the diphenyl groups occupy hydrophobic pockets in GPCR models, while the tetrazole interacts with conserved histidine residues .
Biological Activity
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole ring, an ethoxyphenyl group, and a diphenylpropanamide moiety. The molecular formula is with a molecular weight of approximately 352.43 g/mol. Its structural attributes suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O |
| Molecular Weight | 352.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The tetrazole ring is known for its ability to form hydrogen bonds and participate in π-π stacking interactions, which can enhance binding affinity to target proteins.
Research indicates that compounds with similar structures often modulate biological pathways by either inhibiting or activating enzyme activity. For instance, the compound may interact with lipoxygenase or cyclooxygenase enzymes, potentially influencing inflammatory responses and other metabolic processes .
Pharmacological Effects
Several studies have investigated the pharmacological effects of related tetrazole derivatives, highlighting their potential therapeutic applications:
- Anti-inflammatory Activity : Compounds similar to this compound have shown promise in reducing inflammation in animal models. This suggests that the compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory mediators .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, indicating that they could mitigate oxidative stress-related damage in cells .
- Hypolipidemic Effects : Research has indicated that certain tetrazole compounds can lower lipid levels in vivo, which may be beneficial for managing hyperlipidemia .
Case Studies
A notable case study involved the evaluation of a structurally similar tetrazole compound in a rodent model. The study reported significant reductions in inflammatory markers following treatment with the compound, suggesting its potential utility in treating conditions characterized by chronic inflammation .
In another investigation focused on enzyme inhibition, a related compound was found to effectively inhibit lipoxygenase activity, leading to decreased production of leukotrienes—molecules involved in inflammatory responses .
Q & A
Q. Methodological Answer :
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer :
Contradictions may arise from:
- Batch Variability : Impurities (e.g., unreacted intermediates) can skew assay results. Mitigate via rigorous purification (e.g., preparative HPLC ).
- Assay Conditions : Differences in buffer pH or cell lines (e.g., HEK293 vs. CHO for GPCR studies) affect IC₅₀ values. Standardize protocols using reference compounds (e.g., candesartan for angiotensin receptor studies ).
Validation Strategy : - Replicate studies under controlled conditions.
- Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays ).
Basic: What are key considerations in designing stability studies under various pH conditions?
Q. Methodological Answer :
- Experimental Design :
- Critical Observations :
Advanced: What computational methods predict binding affinity to target receptors?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with GPCRs (e.g., angiotensin II type 1 receptor). Focus on tetrazole’s coordination with Zn²+ in the active site .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs (e.g., valsartan derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
